
N-(1,1-dioxidotetrahydrothien-3-yl)-2-(methylamino)acetamide hydrochloride
Overview
Description
N-(1,1-dioxidotetrahydrothien-3-yl)-2-(methylamino)acetamide hydrochloride: is a chemical compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothien-3-yl)-2-(methylamino)acetamide hydrochloride involves multiple steps. The starting materials typically include tetrahydrothiophene and methylamine. The synthesis process involves the oxidation of tetrahydrothiophene to form the 1,1-dioxide derivative, followed by the introduction of the acetamide group through a series of reactions. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This typically involves the use of large-scale reactors, controlled temperature and pressure conditions, and efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothien-3-yl)-2-(methylamino)acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the sulfur atom in the tetrahydrothienyl ring.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfone derivatives, while reduction may yield sulfide derivatives.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothien-3-yl)-2-(methylamino)acetamide hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothien-3-yl)-2-(methylamino)acetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-dioxidotetrahydrothien-3-yl)acetamide
- N-(1,1-dioxidotetrahydrothien-3-yl)-2-(ethylamino)acetamide
- N-(1,1-dioxidotetrahydrothien-3-yl)-2-(propylamino)acetamide
Uniqueness
N-(1,1-dioxidotetrahydrothien-3-yl)-2-(methylamino)acetamide hydrochloride is unique due to its specific structural features, such as the presence of the 1,1-dioxide tetrahydrothienyl ring and the methylamino group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
N-(1,1-dioxidotetrahydrothien-3-yl)-2-(methylamino)acetamide hydrochloride (CAS Number: 1170006-49-1) is a synthetic compound with potential biological activities that have garnered interest in pharmacological research. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
- Molecular Formula : C₇H₁₄N₂O₃S·HCl
- Molecular Weight : 242.72 g/mol
- Solubility : Soluble in water and organic solvents.
- Storage Conditions : Room temperature.
Research indicates that compounds with a similar structure to this compound often interact with biological pathways involving neurotransmitter modulation and enzyme inhibition. The compound's thienyl moiety suggests potential interactions with GABAergic systems, which could influence neuropharmacological outcomes.
Biological Activity Overview
The biological activity of the compound can be summarized in the following categories:
Activity Type | Description |
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Neurotransmitter Modulation | Potential effects on GABA and serotonin pathways, influencing mood and anxiety levels. |
Antimicrobial Properties | Preliminary studies suggest activity against certain bacterial strains. |
Cytotoxic Effects | Investigated for potential anti-cancer properties through apoptosis induction. |
Case Studies and Research Findings
- Neuropharmacological Studies
- Antimicrobial Activity
-
Cytotoxicity and Cancer Research
- Preliminary data suggest that the compound may induce cytotoxic effects in cancer cell lines. In a study examining several acetamide derivatives, it was noted that some compounds led to increased apoptosis in tumor cells . This aspect warrants further research to elucidate the compound's potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the key structural identifiers and spectroscopic characteristics of N-(1,1-dioxidotetrahydrothien-3-yl)-2-(methylamino)acetamide hydrochloride?
Methodological Answer:
- Structural Identification : The compound is identified by its CAS No. 120082-81-7 and molecular formula C₄H₉NO₂S·HCl (molecular weight: 171.646 g/mol). Key structural features include the tetrahydrothiophene-1,1-dioxide moiety and the methylaminoacetamide group .
- Spectroscopic Analysis :
- NMR : The sulfone group (SO₂) in the tetrahydrothienyl ring produces distinct deshielding effects in H NMR (δ ~3.5–4.0 ppm for adjacent protons) and C NMR (δ ~55–60 ppm for sulfone-attached carbons).
- Mass Spectrometry : Expected molecular ion [M+H]⁺ at m/z 170.6 (base peak) with fragmentation patterns reflecting cleavage of the acetamide bond.
- IR : Strong absorption bands at ~1150 cm⁻¹ (SO₂ asymmetric stretch) and ~1650 cm⁻¹ (amide C=O stretch) .
Q. What synthetic routes are reported for this compound, and how can purity be optimized?
Methodological Answer:
- Synthetic Pathways :
- Purity Optimization :
- Use HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to monitor impurities.
- Recrystallize from ethanol/water (1:3) to remove unreacted precursors .
Q. What handling and storage protocols are critical for maintaining the stability of this compound?
Methodological Answer:
- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust/aerosols .
- Storage : Store in airtight containers at 2–8°C under anhydrous conditions. Desiccate to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR or mass spectrometry data for this compound?
Methodological Answer:
- NMR Contradictions :
- Mass Spec Discrepancies :
- Perform high-resolution MS (HRMS) to distinguish between isobaric impurities (e.g., des-methyl analogs) and isotopic clusters.
- Cross-validate with LC-MS to correlate retention times with mass signals .
Q. What advanced analytical techniques are recommended for characterizing trace impurities or stereochemical configurations?
Methodological Answer:
- Impurity Profiling :
- Stereochemical Analysis :
Q. What are the primary degradation pathways of this compound under varying pH and temperature conditions?
Methodological Answer:
-
Degradation Studies :
Condition Degradation Pathway Analytical Evidence Acidic (pH 2) Hydrolysis of acetamide to carboxylic acid HPLC retention shift (+ FTIR C=O loss) Alkaline (pH 10) Sulfone ring-opening via nucleophilic attack NMR disappearance of thienyl protons Thermal (60°C) Dehydration to form imine intermediates MS detection of [M-H₂O]⁺ fragments -
Accelerated Stability Testing : Use ICH Q1A guidelines to model shelf-life .
Q. How can researchers evaluate the in vitro pharmacological activity of this compound?
Methodological Answer:
- Cytotoxicity Assays :
- Receptor Binding Studies :
- Use radioligand displacement assays (e.g., H-labeled ligands) to assess affinity for aminergic receptors, given the methylaminoacetamide moiety .
- Metabolic Stability :
- Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS/MS to estimate hepatic clearance .
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-(methylamino)acetamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3S.ClH/c1-8-4-7(10)9-6-2-3-13(11,12)5-6;/h6,8H,2-5H2,1H3,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPGYQYGJZBDLOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NC1CCS(=O)(=O)C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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